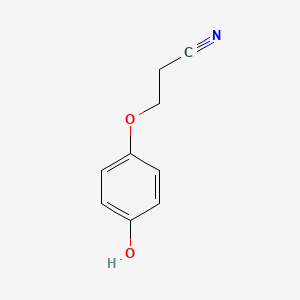
lithium;1H-anthracen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1H-anthracen-1-ide is a chemical compound that combines lithium with the 1H-anthracen-1-ide anion. This compound is of interest due to its unique properties and potential applications in various fields, including electrochemistry and materials science. The anthracene moiety is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, which imparts specific photophysical and electrochemical properties to the compound.
Méthodes De Préparation
The synthesis of lithium;1H-anthracen-1-ide typically involves the reaction of lithium metal with anthracene in an appropriate solvent. One common method is to dissolve anthracene in tetrahydrofuran (THF) and then add lithium metal to the solution. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is a lithium-solvated electron solution (LiSES) based on anthracene .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key challenges in industrial production would include ensuring the purity of the product and managing the reactivity of lithium metal.
Analyse Des Réactions Chimiques
Lithium;1H-anthracen-1-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in electron transfer reactions due to the presence of the lithium-solvated electron. Common reagents used in these reactions include oxidizing agents like oxygen or halogens and reducing agents such as sodium or potassium.
One notable reaction is the oxidation of this compound, which can lead to the formation of anthracene derivatives. The reaction conditions typically involve the use of an oxidizing agent in a controlled environment to prevent over-oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Lithium;1H-anthracen-1-ide has several scientific research applications, particularly in the fields of electrochemistry and materials science. In electrochemistry, it is used as an anode material in lithium-ion batteries due to its unique electrochemical properties . The compound’s ability to form lithium-solvated electron solutions makes it a potential candidate for improving battery performance.
In materials science, this compound is studied for its photophysical properties, which are useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s ability to undergo triplet–triplet annihilation upconversion is particularly valuable for applications requiring efficient light emission.
Mécanisme D'action
The mechanism of action of lithium;1H-anthracen-1-ide involves the interaction of the lithium cation with the anthracenide anion. This interaction facilitates electron transfer processes, which are crucial for the compound’s electrochemical and photophysical properties. The molecular targets and pathways involved include the formation of lithium-solvated electron solutions and the stabilization of intermediate species during chemical reactions .
Comparaison Avec Des Composés Similaires
Lithium;1H-anthracen-1-ide can be compared with other anthracene-based derivatives, such as 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene and 9,10-diphenylanthracene . These compounds share similar photophysical properties but differ in their specific applications and reactivity. For example, 9,10-diphenylanthracene is commonly used as a benchmark annihilator in triplet–triplet annihilation upconversion systems, while this compound is more focused on electrochemical applications.
The uniqueness of this compound lies in its combination of lithium and anthracene, which imparts specific electrochemical properties that are not present in other anthracene derivatives. This makes it a valuable compound for research and development in advanced materials and energy storage technologies.
Propriétés
Numéro CAS |
41407-65-2 |
|---|---|
Formule moléculaire |
C14H9Li |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
lithium;1H-anthracen-1-ide |
InChI |
InChI=1S/C14H9.Li/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-7,9-10H;/q-1;+1 |
Clé InChI |
LOXSHCWXEPXVLI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C2C=C3[C-]=CC=CC3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclooctyl-3H-imidazo[4,5-b]pyridine-2-amine](/img/structure/B8548525.png)





![1-Azabicyclo[3.2.1]octane-5-methanamine](/img/structure/B8548563.png)
![7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8548571.png)


![2-[(3-Nitro-4-quinolinyl)amino]ethanol](/img/structure/B8548590.png)


![4-Isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8548609.png)
